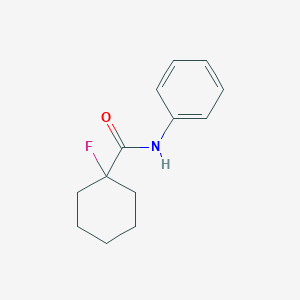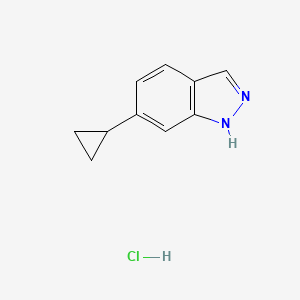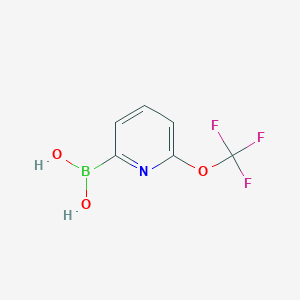
Potassium trifluoro(1-methylcyclobutyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(1-methylcyclobutyl)borate is an organoboron compound with the molecular formula C5H9BF3K. It is a member of the organotrifluoroborate family, known for their stability and versatility in various chemical reactions . This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(1-methylcyclobutyl)borate can be synthesized through the reaction of 1-methylcyclobutylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, with the boronic acid being converted to the corresponding trifluoroborate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(1-methylcyclobutyl)borate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in organic synthesis.
Common Reagents and Conditions
The compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild to moderate temperatures.
Major Products
The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
Potassium trifluoro(1-methylcyclobutyl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium trifluoro(1-methylcyclobutyl)borate in cross-coupling reactions involves the formation of a palladium complex with the borate and the halide substrate . This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The trifluoroborate moiety acts as a stable and efficient source of the boron species required for these reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(trifluoromethyl)borate
- Potassium cyclobutyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro(1-methylcyclobutyl)borate is unique due to its specific structural features, which provide distinct reactivity patterns compared to other organotrifluoroborates . Its stability and efficiency in cross-coupling reactions make it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C5H9BF3K |
|---|---|
Peso molecular |
176.03 g/mol |
Nombre IUPAC |
potassium;trifluoro-(1-methylcyclobutyl)boranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-5(3-2-4-5)6(7,8)9;/h2-4H2,1H3;/q-1;+1 |
Clave InChI |
DIFMRTPGFUYBOB-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1(CCC1)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
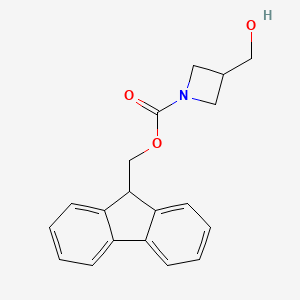
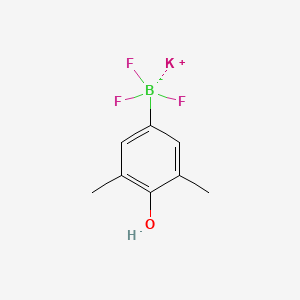
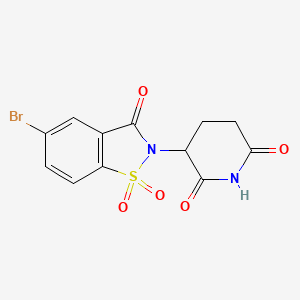
![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
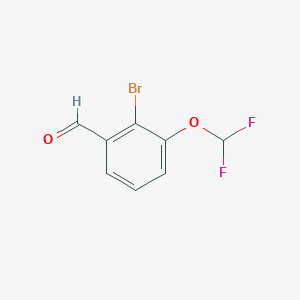
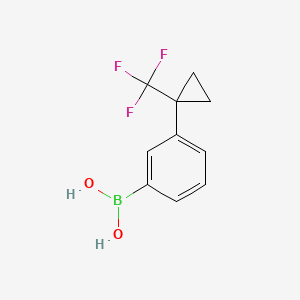
amine hydrochloride](/img/structure/B15298240.png)
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
